molecular formula C20H17N7OS B5563995 N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B5563995
M. Wt: 403.5 g/mol
InChI Key: GUOGWJGQEITLGF-SSDVNMTOSA-N
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Description

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a complex organic compound that features both pyrazole and triazole moieties. These heterocyclic structures are known for their diverse biological activities and are often incorporated into pharmaceutical agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the condensation of 1,3-diphenylpyrazole-4-carbaldehyde with 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The compound’s pyrazole and triazole moieties allow it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to its combination of pyrazole and triazole moieties, which confer a broad range of biological activities and potential applications. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7OS/c28-18(13-29-20-21-14-23-25-20)24-22-11-16-12-27(17-9-5-2-6-10-17)26-19(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,24,28)(H,21,23,25)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOGWJGQEITLGF-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CSC3=NC=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CSC3=NC=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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